![molecular formula C15H14N4O B14593738 3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]acridin-9(10H)-one CAS No. 61068-68-6](/img/structure/B14593738.png)
3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]acridin-9(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]acridin-9(10H)-one is a chemical compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse applications in various fields such as chemistry, biology, and medicine
準備方法
The synthesis of 3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]acridin-9(10H)-one typically involves the reaction of acridin-9(10H)-one with 3,3-dimethyltriazene under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the compound .
化学反応の分析
3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]acridin-9(10H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
This compound has several scientific research applications In chemistry, it is used as a precursor for the synthesis of other acridine derivatives In biology, it is utilized in fluorescence microscopy and flow cytometry due to its fluorescent propertiesAdditionally, it is used in the industry for the development of advanced materials with unique optical properties .
作用機序
The mechanism of action of 3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]acridin-9(10H)-one involves its interaction with nucleic acids. The compound intercalates between the base pairs of DNA or RNA, leading to changes in the structural conformation of the nucleic acids. This interaction can affect various cellular processes, including replication and transcription. The molecular targets and pathways involved in these effects are still under investigation .
類似化合物との比較
Similar compounds to 3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]acridin-9(10H)-one include other acridine derivatives such as acridine orange and acridine yellow. These compounds share similar structural features but differ in their specific functional groups and applications. For example, acridine orange is widely used as a fluorescent dye in cell biology, while acridine yellow is used in histology for staining purposes. The uniqueness of this compound lies in its specific triazene functional group, which imparts distinct chemical and biological properties .
特性
CAS番号 |
61068-68-6 |
|---|---|
分子式 |
C15H14N4O |
分子量 |
266.30 g/mol |
IUPAC名 |
3-(dimethylaminodiazenyl)-10H-acridin-9-one |
InChI |
InChI=1S/C15H14N4O/c1-19(2)18-17-10-7-8-12-14(9-10)16-13-6-4-3-5-11(13)15(12)20/h3-9H,1-2H3,(H,16,20) |
InChIキー |
UMATZFWWUKGZDV-UHFFFAOYSA-N |
正規SMILES |
CN(C)N=NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl {1-[(butan-2-yl)amino]ethyl}phosphonate](/img/structure/B14593659.png)

![4-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B14593670.png)
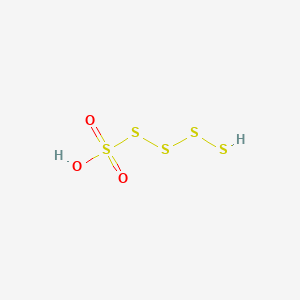
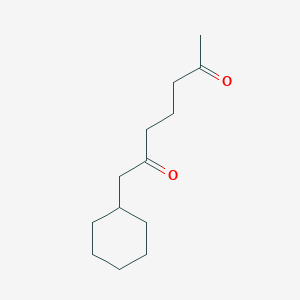
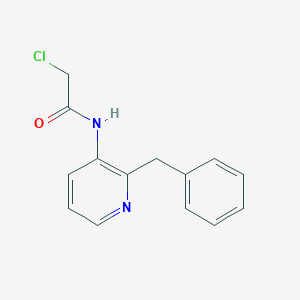

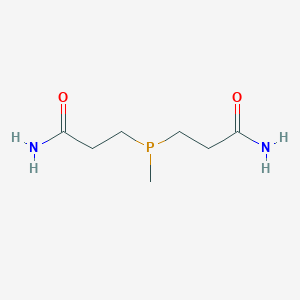
![2-(4-Propylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14593716.png)
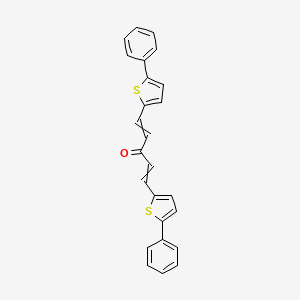

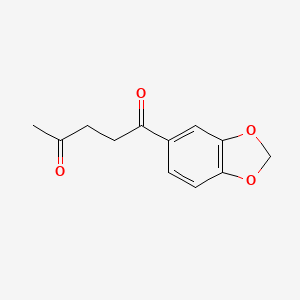
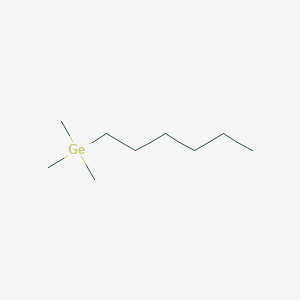
![N-{[4-(pentyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14593734.png)
